molecular formula C7H4BrCl2NO2 B1588851 2,6-Dichloro-3-nitrobenzyl Bromide CAS No. 83141-02-0

2,6-Dichloro-3-nitrobenzyl Bromide

Cat. No.: B1588851
CAS No.: 83141-02-0
M. Wt: 284.92 g/mol
InChI Key: KAPYAGOYHCUEBB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzyl Bromide is an organic compound with the molecular formula C7H4BrCl2NO2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 3 position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide typically involves the bromination of 2,6-dichloro-3-nitrotoluene. The process can be summarized as follows:

    Starting Material: 2,6-Dichloro-3-nitrotoluene.

    Bromination: The toluene derivative is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of bromine and appropriate catalysts to achieve high yields.

    Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitrobenzyl Bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products Formed

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

    Reduction: Formation of 2,6-dichloro-3-aminobenzyl bromide.

    Oxidation: Formation of oxidized benzyl derivatives.

Scientific Research Applications

2,6-Dichloro-3-nitrobenzyl Bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitrobenzyl Bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Molecular Targets and Pathways

The compound primarily targets nucleophilic sites in molecules, leading to the formation of new covalent bonds. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl Bromide: Lacks the nitro group, making it less reactive towards nucleophiles.

    3-Nitrobenzyl Bromide: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2,4-Dichloro-3-nitrobenzyl Bromide: Similar structure but with chlorine atoms at different positions, leading to variations in reactivity.

Uniqueness

2,6-Dichloro-3-nitrobenzyl Bromide is unique due to the presence of both electron-withdrawing nitro and chlorine groups, which significantly influence its reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPYAGOYHCUEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451869
Record name 2,6-Dichloro-3-nitrobenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-02-0
Record name 2,6-Dichloro-3-nitrobenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of dibromohydantoin (70 g, 0.24 mol) and AlBN (5 g) was added in portions at 150° C. to 2,6-dichloro-3-nitrotoluene (100 g, 0.48 mol) in chlorobenzene (400 ml). After 1 h, a mixture of dibromohydantoin (35 g, 0.12 mol) and AIBN (2.5 g) was again added. After a further 1.5 h, the mixture was allowed to cool and EA (500 ml) was added. This mixture was washed once each with saturated Na2SO3, Na2CO3 and NaCl solution, dried (MgSO4) and concentrated, the title compound being obtained as an amorphous powder.
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of dibromohydantoin (70 g, 0.24 mol) and AIBN (5 g) was added in portions, at 150° C., to 2,6-dichloro-3-nitrotoluene (100 g, 0.48 mol) in chlorobenzene (400 ml). A mixture of dibromohydantoin (35 g, 0.12 mol) and AIBN (2.5 g) was added once again after 1 h. After a further 1.5 h, the mixture was allowed to cool down and ethyl acetate (500 ml) was added. This mixture was washed once, in each case, with saturated Na2SO3, Na2CO3 and NaCl solution, dried (MgSO4) and concentrated, when the title compound resulted as an amorphous powder. ##EQU1## b) 4-(2,6-Dichloro-3-nitrobenzyloxy)benzothiazole
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1,3-dichloro-2-methyl-4-nitro-benzene (19) (6.18 g, 30 mmol) and AIBN (200 mg) in CCl4 (75 mL), NBS (7.96 g, 45 mmol) was added under stirring and reflux. The reaction was monitored by 1H-NMR (CDCl3). Additional NBS (5×7.96 g, total of 270 mmol) was added till the starting material was consumed. The reaction mixture was filtered hot, and the filtrate was evaporated to dryness. The crude was column chromatographed (SiO2, hexanes:EtOAc, 9:1 to 8.5:1.5). The product was obtained as a low melting white solid: yield 6.869 g, 80%. 1H-NMR (CDCl3) δ 4.75 (s, 2H), 7.45, d, 1H, J=8.5 Hz), 7.69 (d, 1H, J=8.5 Hz); MS (CI) m/z 285 (M+H). Anal Calcd for C7H4BrCl2NO2 : C, 29.51; H, 1.42; N, 4.92. Found: C, 29.09; H, 1.43; N, 4.71.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
7.96 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 2
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2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 3
2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 4
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2,6-Dichloro-3-nitrobenzyl Bromide
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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